Dihydrotetrodecamycin

Antibacterial Aquaculture Pathogen

Dihydrotetrodecamycin is a fungal metabolite originally isolated from Streptomyces nashvillensis MJ885-mF8, belonging to the tetrodecamycin family of tetronate-containing antibiotics. The compound, structurally characterized as C₁₈H₂₄O₆, was co-discovered alongside its parent molecule tetrodecamycin and is consistently described as a “weakly active” congener in the primary literature.

Molecular Formula C18H24O6
Molecular Weight 336.4 g/mol
CAS No. 166403-10-7
Cat. No. B1226986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotetrodecamycin
CAS166403-10-7
Synonymsdihydrotetrodecamycin
Molecular FormulaC18H24O6
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O
InChIInChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3
InChIKeyUMVGVJGZMKQXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrotetrodecamycin (CAS 166403-10-7): Structural and Functional Baseline for Tetrodecamycin Family Antibiotics


Dihydrotetrodecamycin is a fungal metabolite originally isolated from Streptomyces nashvillensis MJ885-mF8, belonging to the tetrodecamycin family of tetronate-containing antibiotics [1]. The compound, structurally characterized as C₁₈H₂₄O₆, was co-discovered alongside its parent molecule tetrodecamycin and is consistently described as a “weakly active” congener in the primary literature [2]. Its core structure is distinguished by the absence of a reactive exo-methylene moiety at C-14, a key structural determinant differentiating it from the more potent tetrodecamycin [3]. Dihydrotetrodecamycin serves as a critical negative control and a tool compound for investigating structure-activity relationships within this antibiotic class, rather than as a lead therapeutic candidate [2].

Procurement Alert: Why Dihydrotetrodecamycin Cannot Be Substituted for Other Tetrodecamycins


Procurement of a generic “tetrodecamycin antibiotic” is scientifically unsound due to significant, quantifiable differences in potency and mechanism across even closely related congeners. Dihydrotetrodecamycin, for example, lacks the exo-methylene group found on tetrodecamycin and 13-deoxytetrodecamycin; synthetic studies have shown that this reactive moiety is “crucial...for both the antibacterial and the cytotoxic activities” [1]. Consequently, dihydrotetrodecamycin exhibits dramatically reduced antibacterial activity compared to tetrodecamycin [2]. Furthermore, a comparative analysis of four tetrodecamycin family molecules (tetrodecamycin, 13-deoxytetrodecamycin, dihydrotetrodecamycin, and W5.9) suggests they may act through covalent target modification, meaning subtle structural differences could alter target specificity and safety profiles [3]. Substituting dihydrotetrodecamycin for a more active analog would yield non-equivalent, and likely inert, experimental outcomes.

Quantitative Differentiation of Dihydrotetrodecamycin from Key Analogs: A Data-Centric Selection Guide


Antibacterial Potency Against Pasteurella piscicida: Direct Comparison with Tetrodecamycin

In the primary isolation study, dihydrotetrodecamycin was directly characterized as 'weakly active' against P. piscicida in comparison to its parent compound, tetrodecamycin [1]. While tetrodecamycin exhibited Minimum Inhibitory Concentrations (MICs) of 1.56–6.25 μg/mL against 12 strains of P. piscicida, a validated vendor technical datasheet reports the MIC range for dihydrotetrodecamycin against the same species is 1.56–3.12 μg/mL, albeit with a notation of its overall 'weak antibacterial activity' [2]. The discrepancy between MIC values and the 'weakly active' label in the primary literature highlights a critical point: MIC alone is an insufficient selection criterion. The compound's lack of a crucial exo-methylene group limits its overall efficacy and likely its mechanism-based bactericidal potential, making it a poor substitute for tetrodecamycin in any application requiring potent activity [1].

Antibacterial Aquaculture Pathogen

Activity Against Gram-Positive Bacteria: A Quantitative Benchmark

Quantitative data confirms dihydrotetrodecamycin's diminished potency against Gram-positive bacteria. A product datasheet states its MIC range is 6.25–12.5 μg/mL [1]. In contrast, the parent compound tetrodecamycin demonstrates a more potent MIC range of 6.25–12.5 μg/LITER (a 1000-fold difference in concentration units) against the same bacterial class, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. While a direct, single-study head-to-head MIC comparison using identical units is not available, the primary literature consistently designates dihydrotetrodecamycin as 'weakly active' and its counterpart as a 'novel antimicrobial antibiotic' [2].

Gram-positive Antibiotic SAR

Structural Differentiation: The Critical Absence of the Exo-Methylene Moiety

Dihydrotetrodecamycin is structurally defined by the absence of an exo-methylene group at the C-14 position, a feature present in the more active tetrodecamycin and 13-deoxytetrodecamycin [1]. This structural difference is not trivial; synthetic studies on tetrodecamycin partial structures have explicitly demonstrated that the 'reactive exo-methylene moiety was shown to be crucial, but not sufficient by its own, for both the antibacterial and the cytotoxic activities' [2]. This provides a direct, qualitative structure-activity relationship (SAR) rule: the presence of this group is essential for robust biological activity.

Structure-Activity Relationship Medicinal Chemistry Tool Compound

Optimal Application Scenarios for Dihydrotetrodecamycin Based on Differential Evidence


As a Critical Negative Control in SAR Studies of Tetrodecamycins

The primary, evidence-supported use case for dihydrotetrodecamycin is as a negative control in structure-activity relationship (SAR) experiments. Since it lacks the exo-methylene group crucial for antibacterial activity [1], it is ideal for use alongside tetrodecamycin or 13-deoxytetrodecamycin to demonstrate that a biological effect is dependent on the presence of this functional group [2]. This application is central to medicinal chemistry efforts aiming to develop novel tetronate-based antibiotics.

As a Biosynthetic Intermediate Standard in Genetic Engineering Studies

Dihydrotetrodecamycin is a known product of the ted biosynthetic gene cluster in Streptomyces [3]. Researchers engaged in heterologous expression, gene knockout, or metabolic engineering studies of the tetrodecamycin pathway require a pure standard of this compound to accurately identify and quantify the metabolic output of their engineered strains. Its presence serves as a definitive marker of specific biosynthetic step completion.

As a Reference Standard for Purity and Impurity Profiling

In the fermentation-based production of more active tetrodecamycins (e.g., tetrodecamycin, 13-deoxytetrodecamycin), dihydrotetrodecamycin can be co-produced as a minor or major byproduct [4]. Therefore, a high-purity standard of dihydrotetrodecamycin is essential for analytical chemistry and quality control (QC) applications, including the development of HPLC/UPLC methods to monitor batch-to-batch purity and identify this specific impurity in final product formulations.

Quote Request

Request a Quote for Dihydrotetrodecamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.